molecular formula C9H10ClNO B1308649 4-(Dimethylamino)benzoyl chloride CAS No. 4755-50-4

4-(Dimethylamino)benzoyl chloride

Cat. No. B1308649
CAS RN: 4755-50-4
M. Wt: 183.63 g/mol
InChI Key: UGJDXRVQCYBXAJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzoyl chloride derivatives and their reactions, which can provide insights into the behavior of similar compounds. These derivatives are used in the synthesis of polymers, coumarins, and other organic molecules, indicating the versatility of benzoyl chloride derivatives in organic synthesis .

Synthesis Analysis

The synthesis of benzoyl chloride derivatives typically involves the reaction of an acid with thionyl chloride to produce an acid chloride, which is then further reacted with other compounds to obtain the desired product. For example, a diacid monomer was synthesized from L-leucine and phthalic anhydride, followed by conversion to an acid chloride and subsequent reactions to produce a novel aromatic diacid used in polymerization . Similarly, other studies have synthesized benzoyl chloride derivatives by reacting benzoyl chloride with various nucleophiles .

Molecular Structure Analysis

The molecular structure of benzoyl chloride derivatives can be characterized by techniques such as FTIR, 1H NMR, and X-ray crystallography. These methods provide information about the functional groups present and the overall molecular geometry. For instance, X-ray crystallography was used to characterize the acetylation, amination, and methylation products of a coumarin-based diketone lactone .

Chemical Reactions Analysis

Benzoyl chloride derivatives undergo a variety of chemical reactions, including step-growth polymerization, acetylation, amination, and methylation. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. The reaction mechanisms often involve addition-elimination processes, and the rate and equilibrium constants of these reactions can be determined experimentally . Additionally, benzoyl chloride derivatives can be used for the direct benzoylation of alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride derivatives, such as solubility, thermal stability, and reactivity, are crucial for their applications in synthesis. The polymers derived from these compounds exhibit good solubility in amide-type solvents and have high thermal stability, as indicated by thermal gravimetry analysis . The solubility and reactivity of these compounds can be tailored by modifying their molecular structure, as seen in the synthesis of various derivatives .

Scientific Research Applications

  • 4-(Dimethylamino)benzoyl chloride is an organic chemical .
  • It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
  • It is also used as an HPLC (High-Performance Liquid Chromatography) derivatization reagent .
  • Organic Synthesis : This compound is used as a raw material and intermediate in organic synthesis . It can be used to produce other chemicals, contributing to the synthesis of complex organic molecules.

  • Pharmaceuticals : In the pharmaceutical industry, 4-(Dimethylamino)benzoyl chloride is used as an intermediate . It can be involved in the synthesis of various pharmaceutical compounds.

  • Agrochemicals : Similar to its role in pharmaceuticals, this compound is also used in the production of agrochemicals . It can help in the synthesis of pesticides, herbicides, and other agricultural chemicals.

  • HPLC Derivatization Reagent : 4-(Dimethylamino)benzoyl chloride can be used as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). This process involves reacting the compound with the analyte to form a derivative that can be easily detected or separated .

  • Synthesis of 6-O-(4-(Dimethylamino)benzoyl)curdlan (DABz-Cur) : This compound can be synthesized by adding curdlan to dry N-methyl-2-pyrrolidinone (NMP) containing 4-(Dimethylamino)benzoyl chloride and pyridine .

Safety And Hazards

4-(Dimethylamino)benzoyl chloride is classified as causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and dust masks . Contact with water liberates toxic gas .

properties

IUPAC Name

4-(dimethylamino)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJDXRVQCYBXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963871
Record name 4-(Dimethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzoyl chloride

CAS RN

4755-50-4
Record name 4-(Dimethylamino)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4755-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride, 4-(dimethylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Dimethylamino)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Dimethylaminobenzoic acid (250 g, 1.51 moles) was suspended in 2 L of ethyl acetate. Thionyl chloride (359.3 g, 3.02 moles) was added dropwise with stirring. After completion of the reaction, the solvent was removed by rotary evaporation affording a gray solid. The solid was crystallized from ethyl acetate to give 216 g of 4-dimethylaminobenzoyl chloride, yield 78%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
359.3 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
MA Potopnyk, R Lytvyn, Y Danyliv… - The Journal of …, 2018 - ACS Publications
A series of 1,3-thiazole-based organoboron complexes has been designed and synthesized by acylation of 2-amino 4-subsituted 1,3-thiazoles with (4-dimethylamino)benzoyl chloride …
Number of citations: 43 pubs.acs.org
C Altinkok, T Uyar, MA Tasdelen… - Journal of Polymer …, 2011 - Wiley Online Library
INTRODUCTION Polymer/clay nanocomposites, in which nanosized silicate plates of clay are uniformly dispersed in the polymer matrix, provide enhanced mechanical and thermal …
Number of citations: 53 onlinelibrary.wiley.com
S Czarnocki, L Monsigny, M Sienkiewicz… - Molecules, 2021 - mdpi.com
A modular and flexible strategy towards the synthesis of N-heterocyclic carbene (NHC) ligands bearing Brønsted base tags has been proposed and then adopted in the preparation of …
Number of citations: 3 www.mdpi.com
PE Doulain, C Goze, PR Ewen Bodio, A Richard - academia.edu
1-General Information: Instrumentation and Materials S2 2-Nitrodipyrrométhane 3 S3, S16, S17 3-Nitro-BODIPY 5 S4, S18-S25 4-Nitro-BODIPY-Catechol-Acid 2a S5, S26-31 5-Nitro-…
Number of citations: 2 www.academia.edu
D Zheng, D Qu, XQ Yang, X Yu, HS Lee… - Advanced Energy Materials, 2015 - osti.gov
The polysulfide species dissolved in aprotic solvents can be separated and analyzed by reverse phase (RP) high performance liquid chromatography (HPLC) in tandem with …
Number of citations: 48 www.osti.gov
S Tazuke, RK Guo, T Ikeda, T Ikeda - Macromolecules, 1990 - ACS Publications
Poly (methyl methacrylate)(PMMA) in which the terminal group was 4-UV, N-dimethylamino) benzoate (DMAB) was prepared. Fluorescence from the terminal group both in solutions …
Number of citations: 17 pubs.acs.org
M Lerch, AJ Achazi, D Mollenhauer… - European Journal of …, 2021 - Wiley Online Library
Dinuclear iron peroxido complexes are important intermediates for selective oxidation reactions. A detailed kinetic study of the reaction of benzoyl chloride (BzCl) with a dinuclear iron …
Y Qi, X Zhang, X Huang, Y Zhang, M Shi… - International Journal of …, 2022 - Elsevier
Developing high-efficient visible light macromolecular photoinitiator (macro PI) with excellent initiation performance, low migration, high biosafety and multi-function is beneficial to …
Number of citations: 14 www.sciencedirect.com
H Yang, ZG Zhou, J Xu, FY Li, T Yi, CH Huang - Tetrahedron, 2007 - Elsevier
Anthraquinone derivatives with different substituents 1–3 were synthesized by introducing the urea group. Their cations' binding properties were investigated by UV–vis absorption …
Number of citations: 39 www.sciencedirect.com
S Jauk, R Liska - Macromolecular rapid communications, 2005 - Wiley Online Library
… N-Methyl-N-phenylamino acetic acid (2),11 4-(2-diethylamino ethoxy)benzophenone (3),3 4-(bromomethyl)benzophenone (6),12 and 4-dimethylamino benzoyl chloride13 were …
Number of citations: 61 onlinelibrary.wiley.com

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